molecular formula C12H14O4 B1622403 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 69114-02-9

1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No. B1622403
CAS RN: 69114-02-9
M. Wt: 222.24 g/mol
InChI Key: SEIIAIINWYFXFL-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone, also known as MVE, is a chemical compound that has been studied extensively for its potential applications in scientific research. MVE is a ketone that contains both an epoxide and a methoxy group, which makes it a unique and versatile molecule with a variety of potential uses. In

Scientific Research Applications

Catalytic Applications

Chiral N,N′-dioxide-iron(II) complexes have been utilized to catalyze the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes, including derivatives of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone. This process highlights the compound's role in synthesizing adducts with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis and the development of chiral molecules (Lu Chang et al., 2008).

Structural Chemistry

Crystallographic studies have revealed detailed insights into the molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime. These studies provide a foundation for understanding the molecular interactions and properties that govern the behavior of these compounds, contributing to the field of material science and molecular engineering (Xiaoping Rao et al., 2014).

Polymerization and Material Properties

Research into the polymerization of 2,3-disubstituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has led to the development of polymers with unique structural features. These materials exhibit intramolecular charge transfer interactions, highlighting the potential of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone derivatives in creating advanced materials with specific electronic and optical properties (M. Merlani et al., 2015).

Bioremediation and Environmental Applications

The derivatives of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone have been studied for their potential in environmental applications, such as bioremediation. For instance, the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor have been explored, shedding light on the potential of these compounds in the degradation and transformation of lignin, a major component of plant biomass (S. Kawai et al., 1988).

Antimicrobial Activity

Synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity have been reported, where derivatives of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone serve as key intermediates. These studies contribute to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (L. Nagarapu & Upendra Pingili, 2014).

properties

IUPAC Name

1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-3-4-11(12(5-9)14-2)16-7-10-6-15-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIIAIINWYFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392349
Record name 1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69114-02-9
Record name 1-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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